N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide

Description

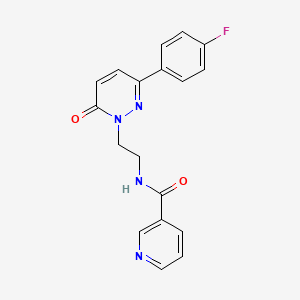

N-(2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide is a synthetic small molecule featuring a pyridazinyl core substituted with a 4-fluorophenyl group and an oxo moiety. The ethyl linker connects this heterocyclic system to a nicotinamide group, a derivative of vitamin B2.

Properties

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2/c19-15-5-3-13(4-6-15)16-7-8-17(24)23(22-16)11-10-21-18(25)14-2-1-9-20-12-14/h1-9,12H,10-11H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBPUWDSROBLRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, which is then functionalized with a fluorophenyl group. The final step involves the coupling of the pyridazinone derivative with nicotinamide under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a different aromatic group in place of the fluorophenyl group.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the function of specific enzymes or pathways.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: It might find use in the development of new polymers or coatings with specific properties, such as enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism by which N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide exerts its effects depends on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Properties of Selected Analogs

Key Observations :

- Fluorine substitutions (e.g., 4-fluorophenyl vs. 3,4,5-trifluorophenyl in ) influence lipophilicity and metabolic stability. The target’s single fluorine may balance bioavailability and target engagement.

- Ethyl linkers are conserved across analogs, suggesting a critical role in maintaining spatial orientation between the pyridazinyl core and terminal functional groups .

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure combines a pyridazine ring with a 4-fluorophenyl group and a nicotinamide moiety, suggesting diverse interactions with biological targets.

Chemical Structure and Properties

- Molecular Formula: C₁₉H₁₈FN₃O

- Molecular Weight: 323.36 g/mol

- IUPAC Name: this compound

The presence of fluorine, nitrogen, and oxygen atoms alongside carbon and hydrogen indicates potential reactivity and biological activity.

Research indicates that compounds similar to this compound may act as Histone Deacetylase (HDAC) inhibitors . HDACs are crucial for regulating gene expression by removing acetyl groups from histones, leading to compacted DNA and suppressed gene activity. Inhibiting HDACs can result in altered gene expression patterns, which may induce apoptosis in cancer cells .

Anticancer Properties

This compound has been identified as a potential anticancer agent. A study demonstrated that related compounds effectively increased acetylated histone levels and induced cell cycle arrest in various cancer cell lines, suggesting its potential in cancer therapy .

In Vitro Studies

In vitro studies have shown that derivatives of this compound exhibit potent inhibitory activity against human class I HDAC isoforms. For instance, a related compound demonstrated significant antitumor activity in xenograft models, indicating the potential of this compound for further development .

Case Studies

- Study on HDAC Inhibition:

- Pharmacokinetic Profile:

Data Table: Comparison of Biological Activities

| Compound Name | HDAC Inhibition | Antitumor Activity | Apoptosis Induction |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| (S)-N-(2-Amino-4-fluorophenyl)-4-[1-(3-(4-dimethylaminomethyl)phenyl)-6-oxopyridazin-1(6H)-yl]benzamide | Strong | Yes | Yes |

| 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-acetylaniline | Weak | No | No |

Q & A

Basic: What are the key synthetic strategies for synthesizing N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide?

The synthesis typically involves multi-step reactions starting with the preparation of the pyridazinone core. Key steps include:

- Condensation reactions to form the pyridazinone ring, followed by nucleophilic substitution to attach the 4-fluorophenyl group .

- Amide coupling using nicotinoyl chloride or activated esters to introduce the nicotinamide moiety .

- Optimized conditions : Polar solvents (e.g., DMF) enhance intermediate solubility, while temperatures of 60–80°C improve reaction kinetics .

- Analytical validation : Thin-layer chromatography (TLC) monitors progress, and NMR/mass spectrometry confirms structural integrity .

Advanced: How can reaction conditions be optimized to improve synthesis scalability and purity?

Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) reduce side reactions during amide coupling .

- Catalyst use : Pd-based catalysts improve coupling efficiency for halogenated intermediates .

- Temperature control : Maintaining 70–80°C minimizes byproduct formation during pyridazinone ring closure .

- Workup protocols : Gradient column chromatography (silica gel) achieves >95% purity, validated by HPLC .

Basic: What spectroscopic and chromatographic techniques are essential for characterization?

- NMR spectroscopy : 1H/13C NMR identifies proton environments and confirms substituent positions (e.g., fluorophenyl vs. nicotinamide groups) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 381.363 for C20H16FN3O4) .

- HPLC : Reverse-phase C18 columns assess purity (>98%) using acetonitrile/water gradients .

Advanced: How can computational methods predict biological target interactions and reactivity?

- Molecular docking : Simulates binding to targets like histone deacetylases (HDACs), identifying key interactions (e.g., fluorophenyl group in hydrophobic pockets) .

- Density Functional Theory (DFT) : Calculates electron distribution to predict nucleophilic/electrophilic sites, guiding derivatization strategies .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize lead candidates .

Advanced: How should researchers resolve contradictions in reported biological activity data?

- Assay standardization : Use consistent cell lines (e.g., HEK293 for HDAC inhibition) and controls to minimize variability .

- Structural analogs : Compare with derivatives (e.g., N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl)ethyl) analogs) to isolate functional group contributions .

- Dose-response curves : EC50/IC50 values clarify potency discrepancies across studies .

Basic: What in vitro assays are recommended for initial biological activity screening?

- Enzyme inhibition : HDAC fluorometric assays quantify IC50 values using HeLa cell lysates .

- Antiproliferative assays : MTT tests on cancer cell lines (e.g., MCF-7) evaluate IC50 at 48–72 hours .

- Receptor binding : Radioligand displacement assays (e.g., CXCR3 modulation) identify GPCR interactions .

Advanced: Which structural modifications enhance target selectivity and reduce off-target effects?

- Halogen substitution : Replacing fluorine with chlorine increases HDAC1 selectivity (ΔIC50 = 0.8 μM vs. 2.1 μM for HDAC6) .

- Linker optimization : Ethyl vs. propyl spacers between pyridazinone and nicotinamide modulate cell permeability (logP = 2.1 vs. 2.8) .

- Bioisosteric replacement : Substituting pyridazinone with pyrimidinone retains activity but reduces hepatotoxicity in murine models .

Advanced: How does pH and temperature stability impact experimental reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.